molecular formula C15H26Cl2N2O B608696 (+/-)-Lupanine dihydrochloride CAS No. 6113-05-9

(+/-)-Lupanine dihydrochloride

Cat. No. B608696
CAS RN: 6113-05-9
M. Wt: 321.286
InChI Key: XAJLNIYNOAYDNE-QFKNLBMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lupanine dihydrochloride, (+/-)- is a bioactive chemical.

Scientific Research Applications

Biosynthesis and Chemical Transformations

(+/-)-Lupanine dihydrochloride, as a lupin alkaloid, is significant in the biosynthesis and chemical transformation of various compounds. Saito et al. (1989) isolated (+)-5,6-dehydrolupanine, a key intermediate in lupin alkaloid biosynthesis, from Thermopsis chinensis, determining its absolute configuration (Saito et al., 1989). Additionally, Marion and Leonard (1951) prepared two new dehydrolupanines and provided insights into the stereochemistry of C15 lupin alkaloids (Marion & Leonard, 1951).

Industrial and Environmental Applications

Esteves et al. (2022) explored lupanine's use in the pharma industry as a building block or precursor in the synthesis of sparteine, highlighting its presence in lupin bean processing wastewaters. They developed molecularly imprinted polymers (MIPs) for lupanine purification, showcasing an eco-friendly strategy to improve industrial sustainability (Esteves et al., 2022). Parmaki et al. (2020) introduced a microbial approach for the production of enantiopure lupanine, presenting an environmentally friendly process for lupanine resolution, which has implications for industrial wastewater valorization (Parmaki et al., 2020).

Alkaloid Degradation and Biodegradation

Hopper, Rogoziński, and Toczko (1991) studied lupanine 17-hydroxylase, an enzyme involved in the bacterial degradation of lupanine, providing insights into the degradation pathways of this alkaloid (Hopper et al., 1991). Parmaki et al. (2018) further explored the bioconversion of lupanine, comparing the efficiency of newly isolated strains in lupanine degradation, which is significant for developing alkaloid valorization processes (Parmaki et al., 2018).

Alkaloid Composition and Pharmacology

Yovo et al. (1984) investigated the pharmacological properties of lupanine, comparing it with sparteine. They studied its ganglioplegic activities and affinity for cholinergic receptors, suggesting differences in bioavailability and pharmacokinetics between lupanine and sparteine (Yovo et al., 1984).

properties

CAS RN

6113-05-9

Product Name

(+/-)-Lupanine dihydrochloride

Molecular Formula

C15H26Cl2N2O

Molecular Weight

321.286

IUPAC Name

7,14-Methano-2H,11H-dipyrido(1,2-a:1',2'-E)(1,5)diazocin-11-one, dodecahydro-, hydrochloride (1:2), (7R,7aS,14R,14aR)-rel-

InChI

InChI=1S/C15H24N2O.2ClH/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;;/h11-14H,1-10H2;2*1H/t11-,12-,13-,14+;;/m1../s1

InChI Key

XAJLNIYNOAYDNE-QFKNLBMVSA-N

SMILES

O=C1CCC[C@]2([H])N1C[C@]3([H])[C@](CCCC4)([H])N4C[C@@]2([H])C3.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Lupanine dihydrochloride, (+/-)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-Lupanine dihydrochloride
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(+/-)-Lupanine dihydrochloride

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